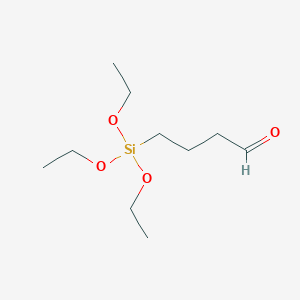

Triethoxysilylbutyraldehyde

概要

説明

Triethoxysilylbutyraldehyde, also known as 4-triethoxysilylbutanal, is a compound with the molecular formula C10H22O4Si . It has a molecular weight of 234.36 g/mol .

Synthesis Analysis

A paper titled “Development of novel enzyme immobilization methods employing formaldehyde or triethoxysilylbutyraldehyde” discusses the use of triethoxysilylbutyraldehyde in the immobilization of enzymes . The paper suggests that triethoxysilylbutyraldehyde can facilitate a greater degree of enzymatic digestion with higher sequence coverage than traditional immobilization or crosslinking reagents for bottom-up proteomics .Molecular Structure Analysis

The InChI representation of Triethoxysilylbutyraldehyde isInChI=1S/C10H22O4Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h9H,4-8,10H2,1-3H3 . Its canonical SMILES representation is CCOSi(OCC)OCC . Physical And Chemical Properties Analysis

Triethoxysilylbutyraldehyde has a molecular weight of 234.36 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 10 . Its exact mass and monoisotopic mass are 234.12873571 g/mol . The topological polar surface area is 44.8 Ų . It has a heavy atom count of 15 . The compound has a complexity of 147 . The density of Triethoxysilylbutyraldehyde is 0.096 g/cm3 .科学的研究の応用

- Triethoxysilylbutyraldehyde (TESB) has been explored as an immobilization reagent for enzymes. Researchers have optimized an efficient method for immobilizing chymotrypsin using formaldehyde (FA) and applied similar conditions to assess TESB. The resulting immobilized enzyme microreactors (IMERs) showed promise for peptide mapping in proteomics. Compared to traditional immobilization or crosslinking reagents, TESB facilitated a greater degree of enzymatic digestion with higher sequence coverage .

- TESB is used in coatings and surface treatments due to its ability to react with hydroxyl groups on surfaces. It can form covalent bonds with substrates, enhancing adhesion and durability. Researchers have explored TESB-modified materials for applications such as protective coatings, anti-corrosion treatments, and functionalized surfaces.

- TESB has been employed to modify nanoparticles, such as mesoporous silica nanoparticles (DMSNs). By reacting with DMSNs, TESB introduces aldehyde groups onto the surface, enabling further functionalization. These modified nanoparticles find applications in drug delivery, catalysis, and sensor development.

- TESB acts as a silane coupling agent, linking organic and inorganic components. It enhances the adhesion between organic polymers and inorganic substrates (e.g., glass, ceramics, metals). Researchers use TESB to improve the mechanical properties and stability of composite materials .

- TESB participates in the synthesis of hybrid materials by combining organic and inorganic components. These hybrids exhibit unique properties, such as improved thermal stability, mechanical strength, and optical properties. Applications include optoelectronics, sensors, and photovoltaics .

- TESB can crosslink polymers, enhancing their mechanical properties and chemical resistance. Researchers have explored its use in creating durable coatings, adhesives, and sealants. Its compatibility with various polymer matrices makes it versatile for different applications.

Enzyme Immobilization for Peptide Mapping

Coatings and Surface Modifications

Functionalization of Nanoparticles

Silane Coupling Agent in Materials Science

Hybrid Organic-Inorganic Materials

Crosslinking Agent in Polymer Chemistry

Safety and Hazards

将来の方向性

Triethoxysilylbutyraldehyde has been used in the development of novel enzyme immobilization methods . This suggests potential future directions in the field of enzyme immobilization and proteomics . Another study suggests that Triethoxysilylbutyraldehyde could be used to produce highly porous, homogeneous hybrid tannin-silica materials .

作用機序

Target of Action

Triethoxysilylbutyraldehyde (TESB) is primarily used in the field of biochemistry as a reagent for enzyme immobilization . Its primary targets are enzymes, particularly proteolytic enzymes like chymotrypsin (CT), which are used in peptide mapping .

Mode of Action

TESB interacts with its targets (enzymes) by facilitating their immobilization . This immobilization process enhances the efficiency of enzymatic digestion, which is crucial in peptide mapping . The immobilization of enzymes reduces auto-proteolysis, allowing for high enzyme-to-substrate ratios .

Biochemical Pathways

It’s known that tesb plays a role in the digestion of proteins with proteolytic enzymes, which expedite the analysis of peptide mapping .

Result of Action

The application of TESB in enzyme immobilization has the potential to facilitate a greater degree of enzymatic digestion with higher sequence coverage than traditional immobilization or crosslinking reagents for bottom-up proteomics . For instance, it was found that an immobilized enzyme microreactor (IMER) utilizing TESB had a sequence coverage of 29% from MS analysis .

Action Environment

The action of TESB is influenced by various environmental factors. For instance, the immobilization process is typically carried out in alcohol or ether solvents .

特性

IUPAC Name |

4-triethoxysilylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h9H,4-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNDWZCDAOTGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCC=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethoxysilylbutyraldehyde | |

CAS RN |

917773-12-7, 88276-92-0 | |

| Record name | Triethoxysilylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Triethoxysilylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Triethoxysilylbutyraldehyde function in the development of biosensors?

A: Triethoxysilylbutyraldehyde (TESB) plays a crucial role in immobilizing biomolecules onto surfaces for biosensing applications. For instance, in liquid crystal (LC) biosensors, TESB is used in conjunction with N,N-dimethyl-n-octadecyl-3-aminopropyltrimethoxysilylchloride (DMOAP) to create a self-assembled layer on glass slides [, ]. This layer serves as an anchor for amine-functionalized aptamers, which are single-stranded DNA or RNA molecules that can bind to specific target molecules. When TESB reacts with the amine groups on the aptamers, it forms a covalent bond, securely attaching them to the surface. This immobilization strategy allows for the creation of highly specific and sensitive biosensors.

Q2: Can you provide an example of how Triethoxysilylbutyraldehyde contributes to the detection mechanism in a specific biosensor?

A: In the detection of sulfadimethoxine (SDM), an antibiotic, TESB facilitates the immobilization of SDM-specific aptamers onto the sensor surface []. The immobilized aptamers capture SDM from the sample, causing a conformational change in the aptamer structure. This change disrupts the ordered arrangement of liquid crystals layered above, leading to a shift from a dark to a bright optical appearance under polarized light. This visible change allows for the detection of SDM, with the intensity of the brightness correlating to the concentration of SDM present.

Q3: Beyond biosensors, what other applications utilize the reactivity of Triethoxysilylbutyraldehyde?

A: Triethoxysilylbutyraldehyde demonstrates versatility in material science, particularly in the synthesis of hybrid aerogels []. It can act as a crosslinker between tannin, a natural polyphenol, and silica precursors like tetrakis(2-hydroxyethyl)orthosilicate (EGMS). The aldehyde group of TESB reacts with hydroxyl groups present in both tannin and EGMS, forming covalent bonds that bridge these components. This crosslinking leads to the formation of porous tannin-silica hybrid aerogels with high surface area and stability. The properties of these aerogels can be tuned by adjusting the amount of TESB used, showcasing its potential in tailoring materials for specific applications.

Q4: Are there any examples of Triethoxysilylbutyraldehyde being used for enzyme immobilization?

A: Yes, TESB shows promise as a novel reagent for enzyme immobilization, specifically in the creation of immobilized enzyme microreactors (IMERs) []. Research indicates that TESB can successfully immobilize chymotrypsin within these microreactors. This immobilization strategy, when compared to traditional methods using formaldehyde, resulted in a higher sequence coverage during peptide mapping analysis of bovine serum albumin. This finding suggests that TESB could facilitate a more efficient enzymatic digestion process, highlighting its potential in proteomics research.

Q5: Are there any safety concerns associated with Triethoxysilylbutyraldehyde?

A5: While specific safety data on Triethoxysilylbutyraldehyde might be limited, it's essential to handle this compound with caution as it is a reactive chemical. Always refer to the Safety Data Sheet (SDS) for comprehensive safety information and handling instructions. General laboratory safety practices, including wearing appropriate personal protective equipment (gloves, goggles, lab coat), working in a well-ventilated area, and avoiding contact with skin and eyes, should always be followed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Bromophenyl)ethoxy]acetic acid](/img/structure/B3167126.png)

![2-chloro-N-cyclohexyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B3167142.png)

![N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid](/img/structure/B3167150.png)

![7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3167151.png)

![4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B3167182.png)